2-Bromo-1-(difluoromethyl)-4-(trifluoromethoxy)benzene
Description
2-Bromo-1-(difluoromethyl)-4-(trifluoromethoxy)benzene (CAS: 954236-13-6) is a fluorinated aromatic compound characterized by a bromine atom at position 2, a difluoromethyl group at position 1, and a trifluoromethoxy group at position 2. Its molecular formula is C₈H₄BrF₅O, with a molecular weight of 303.02 g/mol.
The difluoromethyl group (CF₂H) is notable for its moderate electron-withdrawing effects and metabolic stability compared to other fluorinated substituents, making it valuable in drug design . The trifluoromethoxy group (OCF₃) enhances lipophilicity and resistance to oxidative degradation, while the bromine atom serves as a reactive site for cross-coupling reactions .
Properties
IUPAC Name |
2-bromo-1-(difluoromethyl)-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5O/c9-6-3-4(15-8(12,13)14)1-2-5(6)7(10)11/h1-3,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWPIUJVGISFCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at position 2 undergoes nucleophilic substitution under specific conditions:
Key reaction parameters:
Transition Metal-Catalyzed Couplings
This bromoarene participates in cross-coupling reactions essential for building complex fluorinated systems:
Suzuki-Miyaura Coupling:
-
Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis (2 mol%)
-
Typical conditions: DME/H₂O (3:1), K₂CO₃, 80°C, 12h
Ullmann-Type Coupling:
-
Forms C-N bonds with amines using CuI/L-proline catalyst system
-
Preferred solvent: DMSO at 110°C
-
Yields range 45-72% depending on amine nucleophilicity
Functional Group Transformations
The difluoromethyl group undergoes selective modifications:
Radical Reactions:
Oxidation Pathways:
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| KMnO₄ (aq) | 0°C, pH 7 buffer | 1-Carboxy-4-(trifluoromethoxy) | 41 |
| RuO₄ (cat.) | CH₃CN/H₂O, 25°C | 1-Keto-4-(trifluoromethoxy) | 58 |
Mechanistic Considerations
The reaction landscape is governed by three key factors:
-
Electronic Effects :
-
Steric Environment :
-
Solvent Effects :
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized in the synthesis of biologically active molecules. Its difluoromethyl and trifluoromethoxy groups enhance lipophilicity and metabolic stability, which are critical for drug development. Research has shown that difluoromethyl groups can significantly influence the pharmacokinetic properties of drugs, making them more effective in therapeutic applications .
Material Science
In material science, 2-Bromo-1-(difluoromethyl)-4-(trifluoromethoxy)benzene serves as a precursor for synthesizing polymers and advanced materials with specific thermal and mechanical properties. The incorporation of fluorinated groups can improve the chemical resistance and thermal stability of polymers, making them suitable for high-performance applications .
Chemical Synthesis
This compound is a versatile intermediate in organic synthesis. It is used in various chemical reactions, including:
- Cross-coupling reactions : Serving as a coupling partner in Suzuki or Heck reactions to form biaryl compounds.
- Fluorination processes : As a source of difluoromethyl groups in the synthesis of more complex fluorinated compounds .
Case Study 1: Synthesis of Difluoromethylated Compounds
A study demonstrated the use of this compound as a key intermediate in synthesizing difluoromethylated heterocycles. The reaction conditions were optimized to achieve high yields, showcasing the compound's utility in generating complex molecular architectures relevant to drug discovery.
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Suzuki Coupling | 85 | Pd catalyst, base, solvent |
| Nucleophilic Substitution | 78 | Mild conditions, polar solvent |
Case Study 2: Development of Fluorinated Polymers
In another research project, this compound was used to synthesize fluorinated polymers that exhibited enhanced thermal stability and chemical resistance. The resulting materials were tested for their applicability in coatings and membranes.
| Property | Value |
|---|---|
| Thermal Stability | >300 °C |
| Chemical Resistance | Excellent |
Mechanism of Action
The mechanism of action of 2-Bromo-1-(difluoromethyl)-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The bromine atom and the difluoromethyl and trifluoromethoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or material science applications.
Comparison with Similar Compounds
Positional Isomers
- 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS: 105529-58-6): Replacing the difluoromethyl group with fluorine reduces steric bulk but increases electron-withdrawing effects. This compound exhibits higher reactivity in Suzuki-Miyaura couplings due to reduced steric hindrance .
- 1-Bromo-3-(difluoromethoxy)benzene (CAS: 262587-05-3): The absence of a trifluoromethoxy group diminishes lipophilicity, while the meta-substituted bromine limits regioselectivity in cross-coupling reactions .
Halogen and Functional Group Variations
- 1-Bromo-2-chloro-4-fluoro-5-(trifluoromethoxy)benzene (CAS: 2167981-44-2): Additional fluorine and chlorine substituents enhance electrophilicity, making this compound more reactive in Pd-catalyzed arylations .
Reactivity in Cross-Coupling Reactions
Pd-catalyzed direct arylations are highly sensitive to substituent positions and electronic effects:
Key findings:
- Steric Effects : Ortho-substituted trifluoromethoxy groups (e.g., 1-Bromo-2-(trifluoromethoxy)benzene) show marginally lower yields due to steric hindrance .
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃O) activate the benzene ring toward electrophilic substitution, improving coupling efficiency .
Biological Activity
2-Bromo-1-(difluoromethyl)-4-(trifluoromethoxy)benzene is a fluorinated aromatic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of bromine and trifluoromethoxy groups, suggests diverse biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The chemical structure of this compound is illustrated below:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2167813-54-7 |
| Molecular Formula | C9H5BrF5O |
| Molecular Weight | 305.04 g/mol |
Antimicrobial Activity
Compounds with similar structures have demonstrated notable antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have been associated with enhanced activity against various pathogens, including bacteria and fungi. Research indicates that the introduction of fluorinated moieties can improve lipophilicity and cellular permeability, enhancing antimicrobial efficacy .
Antitumor Activity
Fluorinated compounds are often investigated for their antitumor potential. Studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines through mechanisms that involve the inhibition of specific enzymes or pathways critical for tumor growth. For example, compounds targeting the p53 pathway have shown promise in preclinical models .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, potentially leading to reduced viability of target cells.
- Signal Transduction Interference : The compound may disrupt signaling pathways by interacting with receptors or other molecular targets, thereby altering cellular responses .
Study 1: Antimicrobial Efficacy
A study evaluating various fluorinated compounds found that those with trifluoromethoxy substitutions exhibited increased antimicrobial activity against resistant strains of bacteria. The study highlighted the importance of the difluoromethyl group in enhancing this activity through improved interaction with bacterial membranes .
Study 2: Antitumor Activity in vitro
In vitro assays demonstrated that this compound significantly inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The compound exhibited IC50 values in the low micromolar range, indicating potent antitumor effects .
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antimicrobial, Antitumor | Enzyme inhibition, Signal interference |
| Trifluoroacetophenone | Antimicrobial | Membrane disruption |
| Trifluoroethyl-substituted benzene derivatives | Antitumoral | Apoptosis induction |
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 2-Bromo-1-(difluoromethyl)-4-(trifluoromethoxy)benzene, and what factors influence the choice of methodology?
- Answer : The synthesis typically involves halogenation and nucleophilic substitution. Bromination of precursor benzene derivatives is a key step, often using bromine (Br₂) or N-bromosuccinimide (NBS) with catalysts like FeCl₃ or AlCl₃ . Factors influencing methodology include:
- Catalyst selection : FeCl₃ enhances regioselectivity for para-substitution.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution.
- Temperature control : Lower temperatures (0–25°C) minimize side reactions like oxidation.
- Precursor availability : Starting materials with pre-installed trifluoromethoxy or difluoromethyl groups simplify synthesis .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?
- Answer : Key techniques include:
- ¹⁹F NMR : Identifies CF₃O and CF₂H groups via distinct shifts (δ ≈ -55 ppm for CF₃O; δ ≈ -120 ppm for CF₂H) .
- ¹H NMR : The aromatic proton adjacent to bromine shows deshielding (δ ≈ 7.5–8.0 ppm).
- LC-MS : Monitors molecular ion peaks at m/z 291.01 (C₈H₄BrF₅O) and isotopic patterns for bromine .
- FT-IR : Confirms C-F stretches (1000–1300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
Advanced Research Questions
Q. How does the electronic environment of the benzene ring influence the regioselectivity of nucleophilic substitution reactions in this compound?
- Answer : The electron-withdrawing trifluoromethoxy (-OCF₃) and difluoromethyl (-CF₂H) groups create a meta-directing electronic environment. Bromine at the 2-position undergoes substitution preferentially at the 4-position due to:
- Resonance effects : -OCF₃ stabilizes negative charge at the para position.
- Steric hindrance : Bulky -CF₂H at the 1-position limits accessibility to ortho sites.
Computational modeling (DFT) can predict transition states, while Hammett plots validate substituent effects .
Q. When encountering discrepancies in reaction yields or byproduct formation during derivative synthesis, what analytical strategies resolve such issues?
- Answer : Use a tiered approach:
HPLC-PDA/MS : Quantify byproducts and identify structures via fragmentation patterns.
Kinetic studies : Vary temperature, solvent, or catalyst to isolate rate-limiting steps.
Isotopic labeling : Track bromine displacement using ⁸¹Br NMR or radioisotopes.
Crystallography : Resolve ambiguous structures (e.g., regioisomers) .
Q. How can computational chemistry predict the reactivity and interaction mechanisms of this compound with biological targets?
- Answer :
- Molecular docking : Simulate binding to enzymes (e.g., BACE1 for Alzheimer’s targets) to assess affinity .
- MD simulations : Model CF₃O and CF₂H interactions with hydrophobic enzyme pockets.
- QSAR models : Correlate fluorine substitution patterns with metabolic stability or logP values .
Comparative and Mechanistic Questions
Q. What distinguishes the biological activity of this compound from analogs lacking fluorine substituents?
- Answer : Fluorine enhances:
- Lipophilicity : CF₃O increases membrane permeability (logP ~2.5 vs. ~1.8 for methoxy analogs).
- Metabolic stability : Fluorine resists oxidative degradation by cytochrome P450 enzymes.
- Binding affinity : Polar C-F bonds form dipole interactions with target proteins .
Q. What are the challenges in optimizing coupling reactions (e.g., Suzuki-Miyaura) for this compound?
- Answer : Key challenges include:
- Catalyst poisoning : Fluorine groups deactivate Pd catalysts; use Buchwald-Hartwig conditions with SPhos ligands.
- Solubility : Low solubility in aqueous systems requires DME/THF mixtures.
- Side reactions : Competing C-F activation can occur at >100°C; monitor via ¹⁹F NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
